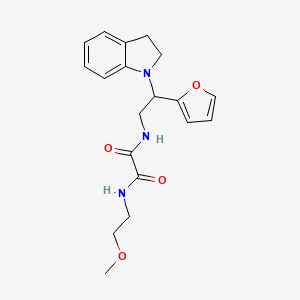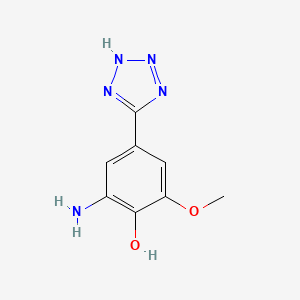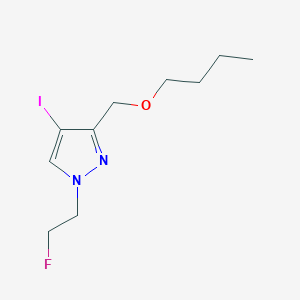
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C11H16FIN2O. It is a pyrazole derivative that has been synthesized and studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway (Zhang et al., 2011).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole have been studied in vitro and in vivo. It has been reported to have cytotoxic effects on cancer cells and to induce apoptosis (Zhang et al., 2011). In animal studies, it has been shown to accumulate in tumor tissues and to have potential as a radiolabeled imaging agent for PET imaging (Zhang et al., 2011).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole in lab experiments is its potential as a radiolabeled imaging agent for PET imaging. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to study its potential as a radiolabeled imaging agent for PET imaging in humans. Additionally, it may be worthwhile to explore the synthesis of analogs of this compound to improve its efficacy and minimize its limitations.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been described in a research article published in the Journal of Organic Chemistry by Zhang et al. (2011). The synthesis involves the reaction of 2-fluoroethyl isocyanate with 3-(bromomethyl)-1H-pyrazole in the presence of potassium carbonate and copper powder, followed by the reaction with sodium iodide in acetonitrile.
Aplicaciones Científicas De Investigación
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been studied for its potential applications in scientific research. It has been reported to have anticancer activity by inducing apoptosis in cancer cells (Zhang et al., 2011). It has also been studied for its potential use as a radiolabeled imaging agent for positron emission tomography (PET) imaging (Zhang et al., 2011).
Propiedades
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-2-3-6-15-8-10-9(12)7-14(13-10)5-4-11/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDJOBYMWCLOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)
![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)
![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
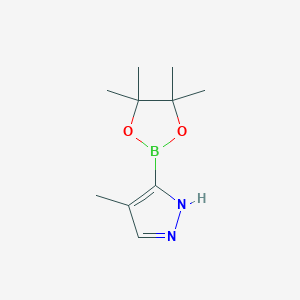
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
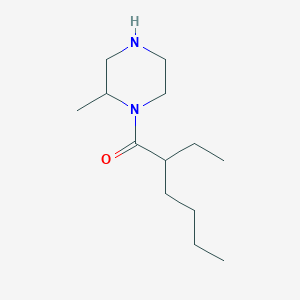
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)

![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
